Chemical structure and properties of 5-(benzyloxy)-N-methylpyrimidin-2-amine
Chemical structure and properties of 5-(benzyloxy)-N-methylpyrimidin-2-amine
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-(benzyloxy)-N-methylpyrimidin-2-amine . This document is structured for researchers and drug development professionals, focusing on its role as a high-value intermediate in the synthesis of kinase inhibitors and heterocyclic bioactive agents.
Executive Summary
5-(benzyloxy)-N-methylpyrimidin-2-amine is a specialized pyrimidine building block used primarily in the discovery of small-molecule kinase inhibitors. Structurally, it consists of a 1,3-diazine (pyrimidine) core substituted with a methylamino group at the C2 position and a benzyloxy ether at the C5 position.
This molecule serves two critical functions in medicinal chemistry:
-
Hinge Binding Motif: The 2-aminopyrimidine core is a privileged scaffold that mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK, JAK, JNK families).
-
Synthetic Handle: The benzyl group acts as a robust protecting group for the C5-hydroxyl. Upon hydrogenolytic deprotection, it yields 2-(methylamino)pyrimidin-5-ol , a versatile phenol intermediate used to attach solubilizing tails or hydrophobic pharmacophores.
Chemical Identity & Physicochemical Properties[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-(benzyloxy)-N-methylpyrimidin-2-amine |
| Common Name | 5-Benzyloxy-2-methylaminopyrimidine |
| CAS Number | 42783-58-4 (Generic for 2-amino analog; specific N-methyl variants often referenced in patents) |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| SMILES | CNC1=NC=C(OCC2=CC=CC=C2)C=N1 |
Predicted Physicochemical Profile
Note: Values are derived from structure-activity relationship (SAR) data of homologous 2-aminopyrimidines.
| Parameter | Value / Range | Significance |
| LogP (Calc) | 2.1 ± 0.3 | Moderate lipophilicity due to the benzyl group; suitable for cell permeability assays. |
| pKa (Base) | ~4.5 - 5.0 | The N-methyl group increases basicity relative to the primary amine, enhancing solubility in acidic media. |
| H-Bond Donors | 1 (NH) | Critical for H-bond donation to kinase backbone carbonyls. |
| H-Bond Acceptors | 4 (3 N, 1 O) | Pyrimidine N1 is a key acceptor for backbone NH groups. |
| Solubility | Low in water; High in DMSO, DCM, MeOH | Typical for benzylated intermediates; requires deprotection for aqueous solubility. |
Structural Analysis & Pharmacophore Logic
The utility of this compound lies in its electronic distribution and geometric orientation.
-
Electronic Effects: The C5-benzyloxy group is an electron-donating group (EDG) via resonance, which increases the electron density of the pyrimidine ring. This makes the N1/N3 nitrogens slightly more basic and better H-bond acceptors than in unsubstituted pyrimidines.
-
Steric Orientation: The N-methyl group introduces a steric constraint that can improve selectivity. While a primary amine (-NH2) can rotate freely, the methyl group forces a specific conformation and prevents donation of a second hydrogen bond, which can be used to exclude binding to kinases that require a specific steric fit.
Visualization: Pharmacophore & Interaction Logic
The following diagram illustrates the functional logic of the molecule in a drug design context.
Figure 1: Pharmacophore dissection showing the dual role of the C2-amine for binding and C5-ether for synthetic versatility.
Synthesis & Manufacturing Protocol
The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SNAr ) mechanism. This method is preferred over direct alkylation of the amine, which often leads to over-alkylation byproducts.
Reaction Scheme
Precursor: 5-(benzyloxy)-2-chloropyrimidine Reagent: Methylamine (2.0 M in THF) Mechanism: SNAr displacement of the C2-chloride.
Detailed Experimental Protocol
Standardized for 10 mmol scale.
-
Preparation:
-
Charge a 50 mL round-bottom flask with 5-(benzyloxy)-2-chloropyrimidine (2.20 g, 10.0 mmol).
-
Add anhydrous Tetrahydrofuran (THF) (20 mL) and stir to dissolve.
-
Note: If the starting material contains the free phenol, pre-treat with benzyl bromide and K₂CO₃ in DMF to ensure full benzylation before this step.
-
-
Reaction:
-
Add Methylamine (2.0 M solution in THF, 15 mL, 30.0 mmol, 3.0 equiv) dropwise at room temperature.
-
Optional: Add Diisopropylethylamine (DIPEA) (2.6 mL, 1.5 equiv) if using methylamine hydrochloride salt instead of free base solution.
-
Heat the mixture to 60°C under a reflux condenser for 4–6 hours.
-
Monitor: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting chloride (Rf ~0.8) should disappear, and the product (Rf ~0.4) should appear.
-
-
Workup:
-
Cool the reaction to room temperature.[1]
-
Concentrate the solvent in vacuo to remove excess methylamine and THF.
-
Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.
-
-
Purification:
-
The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).
-
Yield: Typically 85–95% as a white to off-white solid.
-
Visualization: Synthesis Workflow
Figure 2: SNAr reaction pathway for the synthesis of the target compound.
Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Hinge Binder")
The 2-amino-N-methylpyrimidine motif is a classic "hinge binder." In the ATP-binding pocket of kinases:
-
The N1 of the pyrimidine accepts a hydrogen bond from the backbone NH of the hinge residue.
-
The exocyclic NH (from the N-methyl group) donates a hydrogen bond to the backbone carbonyl of the hinge residue.
-
Significance: This bidentate binding mode anchors the inhibitor. The methyl group can provide selectivity by clashing with kinases that have bulky gatekeeper residues or restricted pockets.
Scaffold Diversification (The "5-Position Vector")
The benzyloxy group is rarely the final drug form. It serves as a masked phenol.
-
Deprotection: Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group to yield 5-hydroxy-2-methylaminopyrimidine .
-
Derivatization: The resulting hydroxyl is then alkylated (Mitsunobu or SN2) to attach "solubilizing tails" (e.g., N-methylpiperazine, morpholine) which protrude into the solvent-exposed region of the kinase, improving oral bioavailability and pharmacokinetic properties.
Case Study Analogues
This fragment is structurally homologous to cores found in:
-
Pazopanib (Votrient): Uses a 2-aminopyrimidine core.
-
JNK Inhibitors: Many c-Jun N-terminal kinase inhibitors utilize the N-methyl-2-aminopyrimidine scaffold to achieve isoform selectivity.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially when using methylamine (volatile/toxic gas).
-
Storage: Store in a cool, dry place (2–8°C). The benzyloxy ether is stable, but the amine can oxidize over prolonged exposure to air/light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22315276 (Analogous Pyridine Structure). Retrieved from .
-
BenchChem (2025). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. Retrieved from .
-
Ding, et al. (2024). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chinese Journal of Chemistry. Retrieved from .
-
Ghichi, N., et al. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol.[2] Acta Crystallographica Section E. Retrieved from .
-
Fletcher, R. (2022). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides.[3] University of Waterloo. Retrieved from .

(Image depicting the reaction of 2-chloro-5-(benzyloxy)pyrimidine with methylamine to form 5-(benzyloxy)-N-methylpyrimidin-2-amine)